molecular formula C8H4N4O2 B471549 5H,10H-Diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione CAS No. 53525-65-8

5H,10H-Diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione

Cat. No. B471549
CAS RN: 53525-65-8
M. Wt: 188.14g/mol
InChI Key: UYAAVKFHBMJOJZ-UHFFFAOYSA-N
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Description

5H,10H-Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione is a chemical compound . The synthesis of its derivatives has been described in the literature .


Synthesis Analysis

The synthesis of derivatives of 5H,10H-Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione has been described in the literature . The mechanism of the reaction has been discussed and the chemical, spectral, and X-ray data giving the evidence of the structure of these compounds are presented .


Molecular Structure Analysis

The molecular structure of 5H,10H-Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione has been studied using X-ray crystallography . The structure was solved using direct methods and refined by weighted full-matrix least squares .


Chemical Reactions Analysis

The synthesis of derivatives of 5H,10H-Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione involves various chemical reactions . The mechanism of these reactions has been discussed in the literature .


Physical And Chemical Properties Analysis

The molecular weight of 5H,10H-Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione is 188.15 . It is a pale-yellow to yellow-brown to brown solid .

Scientific Research Applications

Chemical Reactions and Derivatives

  • Syntheses and Reactions of Derivatives : Research on the preparation of 5H,10H-diimidazo[1,2-a:1',2'-d]pyrazine-5,10-dione and its halogenated analogs has been reported. These dimers, when reacted with anilines, form imidazole-2-carboxamides, illustrating diverse chemical reactivity and potential for creating new derivatives (Dirlam, James, & Shoop, 1980).

Side Product Insights

  • Identification as a Side Product : The compound was identified as a side product during the synthesis of diimidazo[1,5-a;1',5'-d]pyrazine-5,10-dione, showcasing its occurrence in various chemical synthesis processes (Merchán & Stoeckli-Evans, 2007).

Reactions with Other Compounds

  • Reactions with Various Agents : 5,10-Dioxo-5H,10H-diimidazo[1,5-a;1',5'-d]pyrazine-5,10-dicarboxylic acid dichloride, when reacted under Friedel-Crafts conditions, forms a 1,6-dibenzoyl derivative. This compound further reacts with alcohols, amines, hydrazine, and o-phenylenediamine, demonstrating its versatility in forming diverse derivatives (Ivanov et al., 2003).

Synthesis Methods

  • Novel Synthesis Approaches : Innovative methods for synthesizing 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives have been developed. These methods highlight efficient and eco-friendly techniques for constructing these derivatives, emphasizing the compound's adaptability in various synthetic strategies (Song et al., 2012).

Energetic Material Performance

  • Performance in Energetic Materials : Poly nitro group substituted derivatives of cis-syn-cis-2, 6-dioxodecahydro-lH, 5H-diimidazo [4, 5-b: 4’, 5’-e] pyrazine have been synthesized and characterized. These compounds exhibit high performance in density and detonation velocity, comparable to current energetic compounds, suggesting their potential in this field (Liu et al., 2017).

Photophysical Properties

  • Photophysical Studies : The photophysical properties of some 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives have been investigated for the first time, using a task-specific ionic liquid in their synthesis. This exploration into their photophysical properties opens avenues for potential applications in materials science and photonics (Raghuvanshi & Singh, 2011).

Anticancer Activity

  • Potential Anticancer Agents : Some derivatives of 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione have shown to selectively inhibit the growth of H322 lung cancer cells, indicating potential as anticancer agents. This highlights the compound's relevance in medicinal chemistry and cancer research (Lv et al., 2012).

Safety and Hazards

Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

The synthesis and reactions of 5H,10H-Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione and its derivatives present interesting avenues for future research . Further studies could provide more insights into its properties and potential applications.

Mechanism of Action

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes . The specific nature of these interactions and the resulting changes are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione . These factors could include pH, temperature, and the presence of other molecules in the environment. More research is needed to understand how these factors affect the compound’s action.

Biochemical Analysis

Biochemical Properties

Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency .

Cellular Effects

The effects of diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling molecules like kinases and phosphatases. This modulation leads to altered gene expression patterns, affecting cellular metabolism and promoting cell survival under stress conditions. Additionally, diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione has been shown to enhance the expression of antioxidant genes, thereby protecting cells from oxidative damage .

Molecular Mechanism

At the molecular level, diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. This inhibition can lead to changes in gene expression, particularly those genes involved in stress responses and metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione can have sustained effects on cellular function, including prolonged activation of stress response pathways and enhanced cell survival .

Dosage Effects in Animal Models

The effects of diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione vary with different dosages in animal models. At low doses, the compound exhibits protective effects against oxidative stress and enhances metabolic efficiency. At high doses, it can induce toxic effects, including cellular apoptosis and organ damage. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione is involved in several metabolic pathways, particularly those related to oxidative stress and energy metabolism. It interacts with enzymes such as glutathione peroxidase and NADPH oxidase, influencing metabolic flux and altering metabolite levels. These interactions help maintain cellular redox balance and support energy production under stress conditions .

Transport and Distribution

Within cells and tissues, diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells and its localization to specific cellular compartments. The compound tends to accumulate in mitochondria, where it exerts its protective effects against oxidative damage .

Subcellular Localization

The subcellular localization of diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione is primarily in the mitochondria, where it plays a critical role in maintaining mitochondrial function and integrity. Targeting signals and post-translational modifications direct the compound to the mitochondria, ensuring its effective participation in cellular stress responses and metabolic regulation .

properties

IUPAC Name

1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N4O2/c13-7-5-1-9-3-11(5)8(14)6-2-10-4-12(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAAVKFHBMJOJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)N3C=NC=C3C(=O)N2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359981
Record name 5H,10H-Diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53525-65-8
Record name 5H,10H-Diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53525-65-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Q & A

Q1: What is the basic structure of 5H,10H-Diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione and how does it influence its crystal packing?

A1: this compound is a centrosymmetric molecule with an almost planar structure. [] This planarity plays a crucial role in its crystal packing. The molecules form centrosymmetric dimers through C—H⋯N hydrogen bonds. These dimers are further interconnected via additional C—H⋯N hydrogen bonds, creating a three-dimensional network within the crystal lattice. []

Q2: Has this compound been used as a building block for more complex molecules?

A2: Yes, researchers have explored the use of this compound as a starting material in organic synthesis. Specifically, studies have investigated the synthesis and subsequent reactions of 1,6-Dibenzoyl-5H,10H-diimidazo[1,5-a;1',5'-d]pyrazine-5,10-dione, highlighting its potential as a precursor for diverse nitrogen heterocycles. [, , ]

Q3: Are there any studies on how nucleophiles interact with derivatives of this compound?

A3: Research has investigated the role of triethylamine in the cleavage of this compound derivatives by nucleophiles. [] This suggests that the compound and its derivatives can undergo interesting chemical transformations in the presence of nucleophilic species, potentially leading to new synthetic pathways.

A4: The synthesis of 1-(1H-Imidazol-1-yl)ethanone was reported as a side product during attempts to synthesize this compound. [] This finding provides insight into potential side reactions and alternative reaction pathways that may occur during the synthesis of the target compound. This information can be valuable for optimizing synthetic strategies and improving yields.

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